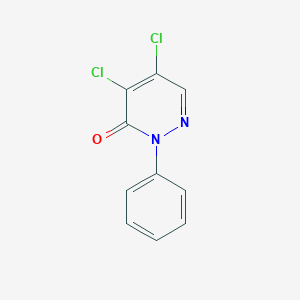

4,5-dichloro-2-phenylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWCOHVAHQOJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168751 | |

| Record name | 2-Phenyl-4,5-dichloro-3-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698-53-9 | |

| Record name | 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-4,5-dichloro-3-pyridazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1698-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1698-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-4,5-dichloro-3-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2,3-dihydro-2-phenylpyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenyl-4,5-dichloro-3-pyridazinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78AH78WRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 4,5-dichloro-2-phenylpyridazin-3(2H)-one

An In-depth Technical Guide to 4,5-dichloro-2-phenylpyridazin-3(2H)-one

Introduction

This compound (CAS Number: 1698-53-9) is a heterocyclic organic compound that holds significant interest in the fields of agrochemicals and pharmaceuticals.[1] It is recognized for its potent herbicidal and fungicidal properties, making it a key component in the development of crop protection agents.[1] Furthermore, its chemical structure serves as a valuable scaffold and intermediate in the synthesis of various pharmaceutical compounds, contributing to advancements in medicinal chemistry.[1][2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and a summary of its known biological activities.

Physicochemical Properties

The fundamental are summarized in the table below. These properties are crucial for its handling, formulation, and application in various research and development settings.

| Property | Value | Source(s) |

| IUPAC Name | 4,5-dichloro-2-phenylpyridazin-3-one | [3] |

| CAS Number | 1698-53-9 | [1][3] |

| Molecular Formula | C₁₀H₆Cl₂N₂O | [1][3] |

| Molecular Weight | 241.07 g/mol | [1][3][4] |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 163 - 167 °C | [1] |

| Purity | ≥ 98% (by GC) | [1] |

| SMILES | C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl | [3] |

| InChIKey | VKWCOHVAHQOJGU-UHFFFAOYSA-N | [3] |

| Storage Conditions | Store at 2 - 8 °C in a cool, dark place | [1] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via a cyclization reaction between mucochloric acid and phenylhydrazine.[2] This reaction forms the core pyridazinone ring structure. The following protocol is adapted from the synthesis of related structures.[2]

Reaction: Mucochloric acid + Phenylhydrazine → this compound

Methodology:

-

Dissolution: A solution of mucochloric acid (e.g., 88.75 mmol) is prepared in a suitable solvent such as diluted sulfuric acid (e.g., 3M, 150 mL).[2]

-

Addition of Reactant: Phenylhydrazine (e.g., 88.75 mmol) is added to the mucochloric acid solution.[2]

-

Reaction Conditions: The mixture is stirred at room temperature before being heated to reflux for approximately 2 hours to drive the condensation and cyclization.[2]

-

Isolation: After cooling the reaction mixture, the precipitated product is isolated by filtration.

-

Purification: The collected solid is washed with an appropriate solvent (e.g., water) to remove residual acid and unreacted starting materials, and then dried to yield the final product.

Analytical Methods

To ensure the purity and confirm the identity of the synthesized compound, standard analytical techniques are employed.

-

Gas Chromatography (GC): Purity is commonly assessed using GC.[1] A sample is volatilized and passed through a capillary column. The retention time and peak area are used to determine the purity relative to a standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is confirmed using ¹H NMR and ¹³C NMR. The resulting spectra provide detailed information about the arrangement of atoms within the molecule, which should be consistent with the structure of this compound.

References

An In-depth Technical Guide to 4,5-dichloro-2-phenylpyridazin-3(2H)-one (CAS 1698-53-9)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4,5-dichloro-2-phenylpyridazin-3(2H)-one is a versatile heterocyclic compound belonging to the pyridazinone class. It serves as a crucial intermediate in the synthesis of various biologically active molecules, exhibiting a range of activities from herbicidal to potential therapeutic applications in cancer and inflammation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1698-53-9 | [1] |

| Molecular Formula | C₁₀H₆Cl₂N₂O | [1] |

| Molecular Weight | 241.07 g/mol | [1] |

| Appearance | Light beige crystalline powder | [2] |

| Melting Point | 163-164 °C | [3] |

| Boiling Point | Not available | [3] |

| IUPAC Name | 4,5-dichloro-2-phenylpyridazin-3-one | [1] |

| Synonyms | 1-Phenyl-4,5-dichloro-6-pyridazone, 2-Phenyl-4,5-dichloro-3-pyridazinone | [1] |

Synthesis

The primary synthesis route for this compound involves the cyclization reaction of mucochloric acid with phenylhydrazine.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of chloridazon, a closely related compound, where this compound is a key intermediate.[4]

Materials:

-

Mucochloric acid

-

Phenylhydrazine

-

Diluted sulfuric acid (3M)

Procedure:

-

To a solution of mucochloric acid (14.99 g, 88.75 mmol) in diluted sulfuric acid (3M, 150 mL), add phenylhydrazine (9.60 g, 88.75 mmol).[4]

-

Stir the reaction mixture at room temperature before heating it to reflux for 2 hours.[4]

-

After cooling, the precipitated product is isolated by filtration.[4]

-

Wash the precipitate and dry to yield this compound.[4]

Biological Activities and Applications

This compound has garnered significant interest due to its diverse biological activities, primarily as a herbicide and as a scaffold for the development of anticancer and anti-inflammatory agents.

Table 2: Overview of Biological Activities

| Activity | Mechanism of Action (Proposed/Demonstrated) | Potential Applications |

| Herbicidal | Inhibition of photosynthesis at Photosystem II.[5] | Control of broadleaf weeds.[6] |

| Anticancer | Induction of apoptosis, potential anti-metabolite with alkylating properties.[7][8] | Development of novel chemotherapeutic agents. |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6), potential inhibition of COX enzymes and the NF-κB pathway.[9] | Development of new anti-inflammatory drugs. |

Herbicidal Activity

The herbicidal action of pyridazinone derivatives is often attributed to the inhibition of photosynthesis. Specifically, these compounds can block the electron transport chain in Photosystem II (PSII).

Pyridazinone herbicides bind to the D1 protein of the photosystem II complex within the chloroplast thylakoid membranes.[10] This binding blocks the electron transport from QA to QB, thereby inhibiting CO2 fixation and the production of ATP and NADPH necessary for plant growth.[6] The blockage of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately leading to cell death.[10]

Caption: Inhibition of Photosystem II electron transport.

This is a general and rapid method to screen for herbicidal activity.[11]

Materials:

-

Chlamydomonas reinhardtii culture

-

Agar plates

-

Paper disks

-

Test compound (this compound)

-

Solvent (e.g., ethanol)

Procedure:

-

Prepare a lawn of Chlamydomonas reinhardtii on agar plates.[11]

-

Dissolve the test compound in a suitable solvent to prepare different concentrations.

-

Apply a known volume of each concentration to a sterile paper disk.

-

Place the paper disks on the algal lawn.[11]

-

Incubate the plates under appropriate light and temperature conditions for 2-3 days.[11]

-

Observe and measure the diameter of the clearing zone (zone of inhibition) around each disk, which indicates herbicidal activity.[11]

Anticancer Activity

Several pyridazinone derivatives have demonstrated potent anticancer activities. The proposed mechanisms often involve the induction of apoptosis.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. The caspase cascade is a central component of the apoptotic pathway. Initiator caspases (e.g., caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3), which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis. Some pyridazinone derivatives have been shown to induce apoptosis through the activation of caspases.[12]

Caption: Intrinsic apoptosis pathway via caspase activation.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[7]

Materials:

-

Human cancer cell line (e.g., MCF-7, HL-60)

-

Cell culture medium and supplements

-

96-well plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).[7] Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.[7]

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Pyridazinone derivatives have been investigated for their potential as anti-inflammatory agents. Their mechanism of action may involve the inhibition of key inflammatory pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12] In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). Inhibition of this pathway can effectively reduce the inflammatory response.

Caption: Inhibition of the NF-κB inflammatory pathway.

This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key pro-inflammatory mediator.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium and supplements

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess reagent

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include an unstimulated control group.

-

Incubate the cells for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant. The reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Safety and Handling

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:[1]

Handling Recommendations: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with significant potential in both agrochemical and pharmaceutical research. Its straightforward synthesis and diverse biological activities make it an attractive scaffold for further investigation and development. This guide provides a foundational understanding of its properties, synthesis, and biological activities to aid researchers and professionals in their work with this compound. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic and agrochemical potential.

References

- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 2. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. purformhealth.com [purformhealth.com]

- 5. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]

- 6. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 11. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Pyridazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, cardiovascular, anti-inflammatory, antimicrobial, and herbicidal activities, making them a promising foundation for the development of novel therapeutic agents and agrochemicals.[1][2][4][5] This technical guide provides an in-depth overview of the key biological activities of pyridazinone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Anticancer Activity

Pyridazinone derivatives have emerged as a significant class of compounds in oncology research, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[6][7]

Mechanism of Action and Signaling Pathways

A key mechanism of action for several anticancer pyridazinone derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical component in tumor angiogenesis.[8][9] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting tumor growth and metastasis. The signaling cascade initiated by VEGF and inhibited by these pyridazinone derivatives is depicted below.

Furthermore, some pyridazinone derivatives induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[8][9] Certain derivatives have also been shown to arrest the cell cycle in the G0-G1 phase.[8]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various pyridazinone derivatives has been quantified against several cancer cell lines. A summary of this data is presented below.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Compound 10l | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21% - 100.14% | [8] |

| Compound 17a | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21% - 100.14% | [8] |

| Compound 8f | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21% - 100.14% | [8] |

| Compound 10l | A549/ATCC (NSCLC) | GI50 | 1.66–100 μM | [8] |

| Compound 17a | A549/ATCC (NSCLC) | GI50 | 1.66–100 μM | [8] |

| Compound 43 | Panc-1 (Pancreatic) | IC50 | 2.9 µM | [6] |

| Compound 43 | Paca-2 (Pancreatic) | IC50 | 2.2 µM | [6] |

| Pyridine Isomer | Skin Epidermoid Cancer | - | Induces late apoptosis and necrosis | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the anticancer activity of pyridazinone derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyridazinone derivatives and a vehicle control.

-

Incubation: The plate is incubated for a period of 48 to 72 hours.

-

MTT Addition: Following incubation, MTT solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Cardiovascular Activity

Pyridazinone derivatives have shown significant potential in the treatment of cardiovascular diseases, primarily due to their vasodilatory and antihypertensive effects.[6][11][12]

Mechanisms of Cardiovascular Action

Many pyridazinone derivatives exert their cardiovascular effects by acting as phosphodiesterase (PDE) inhibitors.[6] Specifically, inhibition of PDE3 in cardiac and vascular smooth muscle leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in positive inotropic effects (increased heart muscle contractility) and vasodilation. Some derivatives also act as direct vasodilators or as antagonists of the renin-angiotensin-aldosterone system.[6]

Quantitative Data on Cardiovascular Activity

The vasodilatory and antihypertensive activities of several pyridazinone derivatives have been evaluated.

| Compound | Activity | Metric | Value | Reference |

| Compound 9 | Vasodilatory | IC50 | 0.051 µM | [6] |

| N, O-dibenzyl derivative (10) | Vasodilatory | IC50 | 35.3 µM | [6] |

| Compound 7 | Vasodilatory | % Inhibition | 33.04% | [6] |

| Compound 8a | Antihypertensive | % Inhibition of Phenylephrine Contraction | 48.8% | [6] |

| Compound 8b | Antihypertensive | % Inhibition of Phenylephrine Contraction | 44.2% | [6] |

| Acid (16) | Vasodilating | EC50 | 0.339 µM | [6] |

| Ester analog (17) | Vasodilating | EC50 | 1.225 µM | [6] |

| 4-methoxyphenyl hydrazide derivative (18) | Vasodilating | EC50 | 1.204 µM | [6] |

| Compound 16 | Antihypertensive | - | Good Activity | [13] |

| Compound 19 | Antihypertensive | - | Good Activity | [13] |

| Compound 24 | Antihypertensive | - | Good Activity | [13] |

| Compound 30 | Antihypertensive | - | Good Activity | [13] |

| Compound 39 | Antihypertensive | - | Good Activity | [13] |

| Compound 42 | Antihypertensive | - | Good Activity | [13] |

| Compound 45 | Antihypertensive | - | Good Activity | [13] |

Experimental Protocol: In Vitro Vasodilation Assay (Isolated Aortic Ring)

The vasodilatory effect of pyridazinone derivatives can be assessed using isolated aortic rings from rats.

Methodology:

-

Aortic Ring Preparation: The thoracic aorta is excised from a euthanized rat and cut into rings.

-

Mounting: The rings are mounted in an organ bath containing a physiological salt solution, aerated with carbogen (95% O2, 5% CO2), and maintained at 37°C.

-

Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine.

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the pyridazinone derivative are added to the organ bath.

-

Relaxation Measurement: The relaxation of the aortic ring is recorded isometrically.

-

Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension, and the EC50 value (the concentration that causes 50% of the maximal relaxation) is determined.

Anti-inflammatory and Analgesic Activity

Pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic properties, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][14][15]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many pyridazinone derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[14][15] Some derivatives also inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6).[16]

Quantitative Data on Anti-inflammatory and Analgesic Activity

| Compound | Activity | Metric | Value | Reference |

| Emorfazone | Analgesic & Anti-inflammatory | - | Marketed Drug | [2] |

| 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone (1) | Analgesic | - | 7 times more potent than emorfazone | [2] |

| Compound 8a | COX-1 Inhibition | % Inhibition (at 10 µM) | 59% | [14] |

| Compound 8b | COX-1 Inhibition | % Inhibition (at 10 µM) | 61% | [14] |

| Compound 8a | COX-2 Inhibition | % Inhibition (at 10 µM) | 37% | [14] |

| Compound 8b | COX-2 Inhibition | % Inhibition (at 10 µM) | 28% | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.

Methodology:

-

Animal Grouping: Rats are divided into control and treatment groups.

-

Compound Administration: The treatment groups receive the pyridazinone derivative, while the control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Carrageenan Injection: After a specific period, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Antimicrobial Activity

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them potential candidates for the development of new anti-infective agents.[8][17][18]

Quantitative Data on Antimicrobial Activity

| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Compound 10h | Staphylococcus aureus | MIC | 16 | [8] |

| Compound 8g | Candida albicans | MIC | 16 | [8] |

| Compound IIIa | Streptococcus pyogenes | - | Excellent Activity | [17] |

| Compound IIIa | Escherichia coli | - | Excellent Activity | [17] |

| Compound IIId | Aspergillus niger & Candida albicans | - | Very Good Activity | [17] |

| Compound 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC | 3.74 - 8.92 µM | [18] |

| Compound 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC | 3.74 - 8.92 µM | [18] |

| Compound 3b | Candida albicans & Aspergillus niger | MIC | 12.5 | [19] |

| Compound 3c | Candida albicans & Aspergillus niger | MIC | 12.5 | [19] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Methodology:

-

Serial Dilution: Two-fold serial dilutions of the pyridazinone derivative are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism with no drug) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Other Notable Biological Activities

Beyond the major activities detailed above, pyridazinone derivatives have also shown promise in other therapeutic areas:

-

Antihypertensive Activity: Several derivatives have demonstrated the ability to lower blood pressure.[13][20]

-

Antiviral Activity: Some pyridazinone compounds have been evaluated for their antiviral properties, including activity against Hepatitis A virus (HAV).[21][22][23]

-

Herbicidal Activity: Certain pyridazinone derivatives exhibit potent herbicidal properties, indicating their potential for use in agriculture.[4][24][25][26]

-

Antidepressant Activity: A number of pyridazinone derivatives have been investigated for their potential as antidepressant agents.[27]

-

Antiulcer and Antihistamine Activity: Some derivatives have been reported to have antiulcer, antisecretory, and antihistaminic (specifically H3R antagonist) properties.[28][29][30]

Conclusion

The pyridazinone scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable array of biological activities. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds significant promise for the discovery and development of novel and effective drugs and agrochemicals to address a wide range of global health and agricultural challenges. Further research focusing on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives is warranted to translate their therapeutic potential into clinical applications.

References

- 1. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest [proquest.com]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. iajpr.com [iajpr.com]

- 21. [PDF] Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation | Semantic Scholar [semanticscholar.org]

- 22. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Behavioural profile of two potential antidepressant pyridazine derivatives including arylpiperazinyl moieties in their structure, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A Mini Review on Biological Activities of Pyridazinone Derivative...: Ingenta Connect [ingentaconnect.com]

- 30. A Mini Review on Biological Activities of Pyridazinone Derivative...: Ingenta Connect [ingentaconnect.com]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Chlorinated Pyridazinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of chlorinated pyridazinones, a class of heterocyclic compounds that have demonstrated significant utility in both agriculture and medicine. From their initial synthesis to their evolution as potent herbicides and promising anticancer agents, this document details the key milestones, synthetic methodologies, and mechanisms of action that have defined this important chemical family.

A Historical Perspective: From Discovery to Diversification

The journey of pyridazinones began with the first synthesis of the parent pyridazine ring system in 1895. However, it was in the mid-20th century that the potential of this scaffold, particularly its chlorinated derivatives, began to be realized. A pivotal moment in the history of chlorinated pyridazinones was the discovery and commercialization of the herbicide Chloridazon, also known as Pyrazon, by BASF in the 1960s.[1] This marked the first major application of this class of compounds and spurred further research into their biological activities.

The timeline below highlights key developments in the discovery and application of chlorinated pyridazinones:

Core Synthetic Strategies

The synthesis of chlorinated pyridazinones often relies on the cyclization of dicarbonyl compounds with hydrazine derivatives, followed by chlorination. A common and historically significant starting material is mucochloric acid, a halogenated furanone.

General Synthesis of 4,5-Dichloro-3(2H)-pyridazinone

A foundational method for the synthesis of the key intermediate, 4,5-dichloro-3(2H)-pyridazinone, involves the reaction of mucochloric acid with a hydrazine source.

Experimental Protocol: Synthesis of 4,5-Dichloro-2-pyridazin-3(2H)-one (DCPYR)

This protocol is adapted from the literature for the synthesis of 4,5-dichloro-2-pyridazin-3(2H)-one.

Materials:

-

Mucochloric acid

-

Semicarbazide hydrochloride

-

Methanol

-

Water

Procedure:

-

A solution of mucochloric acid (2.1 g, 0.012 mol) in a 1:1 mixture of methanol and water (10 ml) is stirred at room temperature.

-

To this solution, a solution of semicarbazide hydrochloride (1.81 g, 0.016 mol) in a 1:1 mixture of methanol and water (10 ml) is added dropwise.

-

The reaction mixture is stirred for 20 minutes at room temperature, during which the product precipitates.

-

The solid product is collected by filtration, washed, and dried to yield 4,5-dichloro-2-pyridazin-3(2H)-one.

Synthesis of Chloridazon (Pyrazon)

The herbicide Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) can be synthesized from 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.

Experimental Protocol: Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone (Chloridazon)

This protocol describes the amination of 4,5-dichloro-2-phenyl-pyridazinone to yield Chloridazon.[2]

Materials:

-

4,5-Dichloro-2-phenyl-pyridazinone

-

20% aqueous ammonia

-

4-hydroxyphenyl-acetic acid (optional, as described in a specific literature procedure)

Procedure:

-

4,5-Dichloro-2-phenyl-pyridazinone (2.41 g) and 20% aqueous ammonia (20 ml) are placed in a small autoclave.

-

The mixture is heated to 100-110 °C with stirring for 4 hours.

-

After cooling to room temperature, the resulting precipitate is isolated by filtration.

-

The solid is washed with water and dried to yield pure 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone.[2] A yield of 91% has been reported for this reaction.[2]

Applications in Agriculture: Herbicidal Activity

Chlorinated pyridazinones, with Chloridazon as the primary example, function as selective herbicides. Their primary mode of action is the inhibition of photosynthesis.

Mechanism of Herbicidal Action

These compounds act as inhibitors of photosystem II (PSII) in the photosynthetic electron transport chain. By blocking the electron flow, they disrupt the plant's ability to produce energy, leading to its death.

Applications in Medicine: Anticancer Properties

In recent decades, research has increasingly focused on the therapeutic potential of chlorinated pyridazinones, particularly in oncology. Several derivatives have demonstrated potent anticancer activity through various mechanisms.

Anticancer Mechanisms of Action

Two prominent mechanisms of action for the anticancer effects of chlorinated pyridazinones are the induction of apoptosis and the inhibition of Poly(ADP-ribose) polymerase (PARP-1).

1. Induction of Apoptosis: Certain chlorinated pyridazinone derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

2. PARP-1 Inhibition: PARP-1 is a key enzyme in the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death.

Quantitative Data on Anticancer Activity

The anticancer activity of chlorinated pyridazinones is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative data from the literature.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4,5-Dichloro-2-pyridazin-3(2H)-one (DCPYR) | MAC16 (murine colon carcinoma) | Not explicitly stated, but showed >50% tumor growth inhibition in vivo at 50mg/kg | [3] |

| Derivative 4g | HEP3BPN 11 (liver), MDA 453 (breast), HL 60 (leukemia) | Close to methotrexate | [4] |

| Derivative 4i | HEP3BPN 11 (liver), MDA 453 (breast), HL 60 (leukemia) | Close to methotrexate | [4] |

| Pyridazinone-based diarylurea derivatives | Various (NCI-60 panel) | GI50 values of 1.66–100 µM for selected compounds | [5] |

Experimental Protocols for Biological Evaluation

1. MTT Assay for Cell Viability: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol for MTT Assay:

-

Seed cells in a 96-well plate at a predetermined density.

-

After cell attachment, treat with various concentrations of the test compound.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

2. PARP-1 Inhibition Assay: This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

Conclusion

Chlorinated pyridazinones have a rich history, evolving from their initial discovery to becoming valuable tools in both agriculture and medicine. Their straightforward synthesis and diverse biological activities continue to make them an attractive scaffold for further research and development. The ongoing exploration of their anticancer properties, particularly their ability to induce apoptosis and inhibit key DNA repair enzymes, highlights the potential for this chemical class to yield novel and effective therapeutic agents. This guide has provided a foundational understanding of the discovery, synthesis, and applications of chlorinated pyridazinones, intended to support and inspire future innovations in this field.

References

- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Unlocking Therapeutic Potential: A Technical Guide to 2-Phenylpyridazinone Compounds and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides an in-depth exploration of the key therapeutic targets of 2-phenylpyridazinone derivatives, offering a comprehensive overview of their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals actively engaged in the discovery and design of novel therapeutics based on this promising heterocyclic core.

Phosphodiesterase 4 (PDE4) Inhibition: A Promising Avenue for Anti-Inflammatory Agents

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger that plays a pivotal role in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators. Several 2-phenylpyridazinone derivatives have been identified as potent and selective PDE4 inhibitors, highlighting their potential as anti-inflammatory therapeutics.

Quantitative Data on PDE4 Inhibition

The following table summarizes the in vitro inhibitory activity of representative 2-phenylpyridazinone compounds against the PDE4B isoform.

| Compound ID | Modification | PDE4B Inhibition (%) at 20 µM | IC50 (nM) |

| 4ba | 5-methoxyindole moiety | 64 | 251 ± 18 |

| Roflumilast (Reference) | - | 75 | - |

Data sourced from a study on pyridazinone derivatives as potential anti-inflammatory agents[1].

Experimental Protocol: In Vitro PDE4B Inhibition Assay

A nonradioactive enzymatic assay is utilized to determine the PDE4B inhibitory activity of the compounds.

Materials:

-

Recombinant human PDE4B

-

cAMP substrate

-

3-isobutyl-1-methylxanthine (IBMX, non-specific PDE inhibitor)

-

Zardaverine and Roflumilast (reference compounds)

-

Assay buffer

-

Detection reagents

Procedure:

-

The test compounds are dissolved in an appropriate solvent (e.g., DMSO) and diluted to the desired screening concentration (e.g., 20 µM).

-

In a microplate, the recombinant PDE4B enzyme is incubated with the test compound or reference inhibitor for a specified period at room temperature.

-

The enzymatic reaction is initiated by the addition of the cAMP substrate.

-

The reaction is allowed to proceed for a defined time and is then terminated.

-

The amount of remaining cAMP or the product of the reaction is quantified using a suitable detection method, such as fluorescence polarization or enzyme-linked immunosorbent assay (ELISA).

-

The percentage of inhibition is calculated relative to a control reaction without any inhibitor.

-

For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.

Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Cascade

Caption: PDE4 Inhibition Pathway.

Cyclooxygenase (COX) Inhibition: A Dual-Acting Anti-Inflammatory and Analgesic Strategy

Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to the inflammatory process through their role in the synthesis of prostaglandins from arachidonic acid. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. 2-Phenylpyridazinone derivatives have been investigated as both selective COX-2 and dual COX-1/COX-2 inhibitors, offering potential for anti-inflammatory and analgesic effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[2]

Quantitative Data on COX Inhibition

The following table presents the in vitro inhibitory activities of a pyrido[2,3-d]pyridazine-2,8-dione derivative against COX-1 and COX-2.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| 7c | Similar inhibitory activities against both isoenzymes | Similar inhibitory activities against both isoenzymes |

Data from a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives as dual COX-1/COX-2 inhibitors[2].

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

A reaction mixture containing buffer, cofactor, and the COX-1 or COX-2 enzyme is prepared in the wells of a microplate.

-

Various concentrations of the test compound (or vehicle control) are added to the wells and pre-incubated for a short period at 37°C.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The production of prostaglandin E2 (PGE2) is monitored using a suitable method, such as an enzyme immunoassay (EIA).

-

The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: COX Inhibition and the Arachidonic Acid Cascade

Caption: COX Inhibition Pathway.

Alpha-Adrenoceptor Antagonism: Targeting the Sympathetic Nervous System

Alpha-adrenoceptors (α-ARs), part of the G protein-coupled receptor superfamily, are key regulators of the sympathetic nervous system. They are classified into two main types, α1 and α2, each with further subtypes. Antagonism of α1-adrenoceptors, in particular, can lead to vasodilation and a reduction in blood pressure, making them a target for antihypertensive therapies. Certain 2-phenylpyridazinone derivatives have demonstrated high affinity for α1-adrenoceptors, suggesting their potential in the management of cardiovascular disorders.[3][4]

Quantitative Data on Alpha-Adrenoceptor Binding

The following table shows the in vitro binding affinities of a pyridazin-3(2H)-one derivative for α1 and α2-adrenoceptors.

| Compound ID | α1-AR Ki (nM) | α2-AR/α1-AR Affinity Ratio |

| 3k | 1.9 | 274 |

Data from a study on pyridazinone derivatives with affinity toward alpha-adrenoceptors[3][4].

Experimental Protocol: Radioligand Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

Materials:

-

Cell membranes expressing the target adrenoceptor subtype (e.g., from rat cerebral cortex)

-

Radioligand (e.g., [3H]prazosin for α1-ARs)

-

Test compounds

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Cell membranes are incubated with the radioligand and varying concentrations of the test compound in a microplate.

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow.

Anticancer Activity: Targeting Key Kinases and Cellular Processes

The 2-phenylpyridazinone scaffold has also been explored for its anticancer potential, with derivatives showing activity against various cancer cell lines. The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell signaling, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis.

Quantitative Data on Anticancer Activity

The following table summarizes the antiproliferative activity of selected 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones.

| Compound ID | Number of Cell Lines with GI50 < 1 µM |

| 2f | 36 |

| 2g | 20 |

Data from a study on the antiproliferative activities of novel pyridazinone derivatives[5].

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and well-established in vivo model to assess the anti-inflammatory activity of test compounds.

Animals:

-

Wistar rats or Swiss albino mice.

Materials:

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Reference anti-inflammatory drug (e.g., etoricoxib)

-

Plethysmometer or calipers

Procedure:

-

Animals are fasted overnight before the experiment.

-

The test compound, reference drug, or vehicle is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw of each animal to induce edema.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis

References

- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. inotiv.com [inotiv.com]

- 4. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

The Pyridazin-3(2H)-one Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its versatile structure allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have shown significant promise in treating a range of diseases, including cardiovascular disorders, cancer, and inflammatory conditions, positioning them as privileged structures in drug discovery.[3][4] This technical guide provides a comprehensive overview of the pyridazin-3(2H)-one core, detailing its synthesis, therapeutic applications, structure-activity relationships, and the signaling pathways it modulates, supported by quantitative data and detailed experimental protocols.

Therapeutic Applications and Biological Activities

The pyridazin-3(2H)-one scaffold is a versatile pharmacophore with a wide array of documented biological activities, making it a compound of significant interest in drug discovery.[5] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including cardiovascular, anticancer, anti-inflammatory, analgesic, and antimicrobial activities.[1][2][6]

Cardiovascular Effects

Pyridazin-3(2H)-one derivatives are notable for their significant cardiovascular effects, particularly as vasodilators.[6][7] Their mechanisms of action are diverse, primarily involving direct vasodilation, inhibition of phosphodiesterase (PDE) enzymes, and antagonism of the renin-angiotensin-aldosterone system (RAAS).[4][6]

-

Direct-Acting Vasodilators: Many pyridazin-3(2H)-one derivatives exhibit direct vasorelaxant activity on vascular smooth muscle. For instance, certain 6-phenylpyridazin-3(2H)-one derivatives have shown potent vasorelaxant effects on rat thoracic aortic rings, with some compounds exhibiting significantly lower EC50 values than the standard vasodilator hydralazine.[6][8]

-

Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, particularly PDE3 and PDE5, these compounds prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][6] This leads to increased intracellular levels of these second messengers, resulting in smooth muscle relaxation and vasodilation.[6] Several pyrazolo[3,4-d]pyridazinones and pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones have been identified as potent and selective PDE5 inhibitors.[6]

Anticancer Activity

The pyridazin-3(2H)-one scaffold is a key component in a number of potent anticancer agents, targeting various hallmarks of cancer.[6][7] These compounds exert their effects through the inhibition of several key enzymes and proteins involved in cancer cell proliferation, survival, and DNA repair.[2][6]

Key anticancer targets for pyridazin-3(2H)-one derivatives include:

-

PARP Inhibitors: Several clinically approved PARP inhibitors, such as Olaparib, Fluzoparib, Simmiparib, and Talazoparib, feature the pyridazin-3(2H)-one core. These drugs are particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations.[6]

-

Tyrosine Kinase Inhibitors:

-

B-RAF Inhibitors: B-Raf is a serine-threonine kinase in the RAS-RAF-MEK-ERK signaling pathway, which is often mutated in various cancers.[6]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in B-cell receptor signaling and is a validated target in B-cell malignancies.[4]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFRs is implicated in several cancers.[4]

-

FER Tyrosine Kinase Inhibitors: FER is another non-receptor tyrosine kinase involved in cell signaling.[6]

-

-

Tubulin Polymerization Inhibitors: Some pyridazin-3(2H)-one derivatives with a quinoline moiety have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

-

Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is essential for nucleotide synthesis, and its inhibition disrupts DNA replication and cell division.[6]

Anti-inflammatory and Analgesic Activities

Pyridazin-3(2H)-one derivatives have also been extensively investigated for their anti-inflammatory and analgesic properties.[1] Some compounds act as selective COX-2 inhibitors, reducing the production of prostaglandins involved in inflammation and pain, with potentially lower gastrointestinal side effects compared to non-selective NSAIDs.[1] Additionally, some derivatives have been identified as phosphodiesterase-4 (PDE4) inhibitors, which are effective in controlling inflammation.[9][10]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of representative pyridazin-3(2H)-one derivatives from the literature, providing a quantitative basis for comparison.

Table 1: Vasodilator and PDE Inhibitory Activity

| Compound/Derivative Class | Target | Assay | IC50/EC50 (µM) | Reference Compound | IC50/EC50 (µM) | Reference |

| 6-Phenylpyridazin-3(2H)-one acid (16) | Vasodilation | Rat thoracic aortic rings | 0.339 | Hydralazine | 18.210 | [6] |

| 6-Phenylpyridazin-3(2H)-one ester (17) | Vasodilation | Rat thoracic aortic rings | 1.225 | Hydralazine | 18.210 | [6] |

| Dihydropyridazin-3(2H)-one (13) | Vasodilation | Rat thoracic aortic rings | 0.199 | Hydralazine | 0.316 | [6] |

| Dihydropyridazin-3(2H)-one (26) | Vasodilation | Rat thoracic aortic rings | 0.08 | Hydralazine | 0.316 | [6] |

| Pyrazolo[3,4-d]pyridazinone (23a) | PDE5 Inhibition | In vitro enzyme assay | 0.14 | - | - | [6] |

| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one (27) | PDE5 Inhibition | In vitro enzyme assay | 0.034 | Sildenafil | 0.020 | [6] |

| 2-Phenyl-3,6-pyridazinedione (28) | PDE5 Inhibition | In vitro enzyme assay | 0.022 | Sildenafil | 0.016 | [6] |

Table 2: Anticancer Activity

| Compound/Derivative | Target | Cell Line/Assay | IC50 (µM) | Reference |

| Olaparib (29) | PARP | Ovarian cancer | 0.015 | [6] |

| Fluzoparib (30) | PARP | Breast, ovarian, gastric cancer | 0.00146 | [6] |

| Talazoparib (32) | PARP | Breast, prostate cancer | 0.0002 | [6] |

| E-7016 (33) | PARP | Melanoma | 0.04 | [6] |

| Quinoline-pyridazin-3(2H)-one (43) | Tubulin Polymerization | PANC-1 (Pancreatic) | 2.9 | [6] |

| Quinoline-pyridazin-3(2H)-one (43) | PaCa-2 (Pancreatic) | 2.2 | [6] | |

| Dichloropyridazine (DCPYR) | Not specified | MAC 16 (Murine colon) | - (53% tumor growth inhibition in vivo) | [11] |

Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of the 4,5-dihydropyridazin-3(2H)-one ring is the condensation of γ-keto acids with hydrazine hydrate or its derivatives.[3][12] The resulting dihydropyridazinone can be subsequently aromatized to the corresponding pyridazin-3(2H)-one.[13]

General Synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones

A mixture of the appropriate γ-keto acid (1 equivalent) and hydrazine hydrate (1.5 equivalents) in a suitable solvent such as ethanol or acetic acid is refluxed for a period of 2 to 6 hours.[13][14] After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with cold water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 6-substituted-4,5-dihydropyridazin-3(2H)-one.[13]

Experimental Protocol: In Vitro Vasorelaxant Activity on Rat Thoracic Aorta

This protocol is adapted from methodologies described for evaluating the vasorelaxant effects of pyridazinone derivatives.[6][15]

-

Preparation of Aortic Rings:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 2-3 mm in width.

-

The rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O2 and 5% CO2.

-

-

Experimental Procedure:

-

The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

-

The rings are then contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or potassium chloride (80 mM).

-

Once a stable contraction is achieved, cumulative concentrations of the test pyridazinone derivatives are added to the organ bath.

-

The relaxation response is measured as a percentage of the pre-contraction induced by the vasoconstrictor.

-

EC50 values are calculated from the concentration-response curves.

-

Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (SRB Assay)

This protocol is based on the National Cancer Institute (NCI) 60-cell line screening methodology.[7]

-

Cell Culture and Plating:

-

Human tumor cell lines are grown in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested and plated in 96-well microtiter plates at the appropriate density and incubated for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

The test pyridazinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

-

Cell Viability Assessment (SRB Assay):

-

After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are washed and stained with sulforhodamine B (SRB) solution.

-

The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

The percentage of growth inhibition is calculated, and GI50 values (concentration causing 50% growth inhibition) are determined.

-

Signaling Pathways and Visualization

Pyridazin-3(2H)-one derivatives exert their biological effects by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways.

B-RAF Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[16][17] Mutations in B-RAF can lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[18] Pyridazin-3(2H)-one-based B-RAF inhibitors can block this aberrant signaling.

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of pyridazin-3(2H)-one B-RAF inhibitors.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a key mediator of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[19][20][21] Inhibition of BTK by pyridazin-3(2H)-one derivatives can disrupt these processes, making it an effective strategy for treating B-cell malignancies.

Caption: The B-cell receptor signaling pathway and the inhibitory action of pyridazin-3(2H)-one BTK inhibitors.

PARP-1 in DNA Damage Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks (SSBs).[1][8][22] When PARP is inhibited, unrepaired SSBs can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutated), these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality.

Caption: The role of PARP-1 in DNA repair and the mechanism of synthetic lethality with pyridazin-3(2H)-one PARP inhibitors in HR-deficient cells.

Conclusion

The pyridazin-3(2H)-one scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. Its synthetic accessibility and the ability to readily introduce a variety of substituents have allowed for the fine-tuning of its pharmacological properties to target a wide array of biological targets. The continued exploration of this privileged scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the discovery of novel and effective treatments for some of the most challenging human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of the pyridazin-3(2H)-one core.

References

- 1. academic.oup.com [academic.oup.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sarpublication.com [sarpublication.com]

- 11. scholarena.com [scholarena.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 17. BRAF gene signaling pathway [pfocr.wikipathways.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

4,5-dichloro-2-phenylpyridazin-3(2H)-one: A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the safety and toxicity of 4,5-dichloro-2-phenylpyridazin-3(2H)-one. It is intended for informational purposes for a technical audience. A comprehensive toxicological evaluation of this compound appears to be limited in publicly accessible literature.

Executive Summary

Chemical Identification

| IUPAC Name | 4,5-dichloro-2-phenylpyridazin-3-one |

| Synonyms | 2-Phenyl-4,5-dichloro-3-pyridazinone, 1-Phenyl-4,5-dichloro-6-pyridazone |

| CAS Number | 1698-53-9 |

| Molecular Formula | C₁₀H₆Cl₂N₂O |

| Molecular Weight | 241.07 g/mol |

| Structure |

|

Hazard Identification and Classification

The most definitive safety information for this compound is its GHS classification. This classification is based on notifications to the European Chemicals Agency (ECHA) by companies that have registered the substance.

Table 1: GHS Hazard Classification [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Pictogram:

Signal Word: Warning

Review of Available Toxicological Data

A thorough review of scientific literature and toxicological databases reveals a significant lack of specific, quantitative toxicity data for this compound.

-

Acute Toxicity: No publicly available data for oral, dermal, or inhalation LD50 values were found.

-

Chronic Toxicity: No studies detailing No-Observed-Adverse-Effect Levels (NOAELs) or Lowest-Observed-Adverse-Effect Levels (LOAELs) from repeated-dose studies were identified.

-

Genotoxicity/Mutagenicity: There are no available results from standard genotoxicity assays such as the Ames test, in vitro chromosomal aberration test, or in vivo micronucleus assay.

-

Carcinogenicity: No carcinogenicity bioassays in rodents have been reported.

-

Reproductive and Developmental Toxicity: No studies on the effects of this compound on fertility, reproduction, or embryonic development were found.

One study investigating chlorinated pyridazin-3(2H)-ones as potential anti-cancer agents noted that a compound referred to as "DCPYR," which appears to be this compound, showed no signs of acute toxicity in mice at a 50mg/kg dose during a 10-day treatment period within the context of that specific experiment.[2] This observation is from a specialized study and does not constitute a formal toxicological assessment.

Some commercial suppliers describe the compound as having a "low toxicity profile" compared to similar herbicides, but this is a qualitative statement without supporting quantitative data.[3]

Standard Experimental Protocols for Toxicological Assessment

To establish a comprehensive safety profile for a compound like this compound, a standard battery of toxicological tests is required by regulatory agencies. The methodologies for these key studies are outlined below.

Acute Oral Toxicity (OECD Test Guideline 423)

This study provides information on the health hazards likely to arise from a short-term oral exposure to a substance.

-

Test System: Typically, female rats are used.

-

Methodology: A stepwise procedure is used with a limited number of animals at each step. The method uses a starting dose of 300 mg/kg body weight. The outcome of the first animal determines the dosing for up to four subsequent animals. Depending on the observed mortality or moribundity, the test may be stopped and the substance classified, or the dose may be increased or decreased for the next animals.

-

Endpoints: The primary endpoint is mortality. Observations also include changes in body weight and clinical signs of toxicity over a 14-day period. A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The results are used to classify the substance into one of the GHS categories for acute oral toxicity and to estimate the LD50.

In Vitro Bacterial Reverse Mutation (Ames) Test (OECD Test Guideline 471)

This test is used to identify substances that can cause gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Methodology: The bacterial strains are exposed to the test substance with and without an external metabolic activation system (e.g., a rat liver fraction called S9 mix). The mixture is plated on a minimal agar medium lacking the essential amino acid.

-

Endpoints: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to a solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Test Guideline 474)

This test detects damage to chromosomes or the mitotic apparatus in mammals.

-

Test System: Typically mice or rats.

-

Methodology: Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection, for one or more doses. Bone marrow or peripheral blood is collected at appropriate time points after the last dose. The tissue is processed and stained to visualize immature erythrocytes (polychromatic erythrocytes, PCEs).

-